![molecular formula C15H12F5N B2841459 Benzyl[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]amine CAS No. 1443981-12-1](/img/structure/B2841459.png)

Benzyl[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

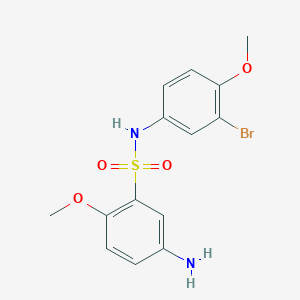

Benzyl[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]amine is a chemical compound with the molecular formula C15H12F5N . It contains a total of 34 bonds; 22 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 secondary amine (aliphatic) .

Molecular Structure Analysis

The molecular structure of Benzyl[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]amine includes 22 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyl[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]amine include a molecular weight of 301.25 . The boiling point and other specific properties are not provided in the available resources .Aplicaciones Científicas De Investigación

Palladium-Catalyzed Amination

A notable application involves its use as an ammonia equivalent in the palladium-catalyzed amination of aryl halides and triflates. This method offers a convenient pathway to primary anilines, pivotal in synthesizing complex organic compounds, by cleaving benzophenone imine adducts through catalytic hydrogenation or with hydroxylamine hydrochloride. This approach exemplifies the compound's utility in facilitating complex organic syntheses and modifying aryl compounds (Wolfe et al., 1997).

Encapsulation of Halides

In another study, a pentafluorophenyl-substituted tripodal amine receptor demonstrated potential for encapsulating halides (Cl- and Br-). This application underscores the compound's relevance in designing molecular receptors and understanding host-guest chemistry, crucial for sensing and separation technologies (Lakshminarayanan et al., 2007).

Fluorination of Heterocycles

The compound also plays a role in the mild and metal-free fluoro-cyclisation of benzylic alcohols and amines, leading to fluorinated heterocycles. This method, leveraging commercially available Selectfluor, highlights the compound's utility in synthesizing fluorinated organic molecules, significant in pharmaceuticals and agrochemicals (Parmar & Rueping, 2014).

Two-Photon Absorbing Liquids

Further research introduced novel two-photon absorbing (TPA) chromophores utilizing 1,3,5-triazine as a core, demonstrating the compound's potential in developing materials for photonic applications, such as optical limiting and photodynamic therapy (Kannan et al., 2004).

Amination Reactions Mediated by Palladium

The compound's utility extends to amination reactions of aryl halides with nitrogen-containing reagents, mediated by palladium/imidazolium salt systems. This research opens avenues for synthesizing benzophenone imines and transforming them into primary amines, relevant in producing a wide array of organic compounds (Grasa et al., 2001).

Propiedades

IUPAC Name |

N-benzyl-1-(2,6-difluorophenyl)-2,2,2-trifluoroethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F5N/c16-11-7-4-8-12(17)13(11)14(15(18,19)20)21-9-10-5-2-1-3-6-10/h1-8,14,21H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPQJKKMTPXEIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C2=C(C=CC=C2F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F5N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2841376.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2841380.png)

![3-(Bromomethyl)-2-oxaspiro[4.4]nonane](/img/structure/B2841381.png)

![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2841385.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2841391.png)

![N-(furan-2-ylmethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2841396.png)